((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
CAS No.: 122624-77-5
Cat. No.: VC21338627
Molecular Formula: C10H14ClN5O
Molecular Weight: 255.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 122624-77-5 |
---|---|
Molecular Formula | C10H14ClN5O |
Molecular Weight | 255.7 g/mol |
IUPAC Name | [(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol |
Standard InChI | InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1 |
Standard InChI Key | RNURTQFRFNOOPJ-NTSWFWBYSA-N |
Isomeric SMILES | C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO |
SMILES | C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO |
Canonical SMILES | C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO |
Appearance | White or off white crystal powder |
Melting Point | 158-159 °C |
The compound ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol is a structurally complex organic molecule with significant interest in pharmaceutical and biochemical research. It is identified by the PubChem CID 18646154 and has a molecular formula of C10H14ClN5O. The compound is notable for its potential biological activity due to its pyrimidine-based structure.
Key Descriptors
Property | Value |
---|---|
Molecular Formula | C10H14ClN5O |
Molecular Weight | 255.70 g/mol |
IUPAC Name | [(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol |
SMILES | C1C@HCO |
InChI | InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1 |
Stereochemistry
The compound exhibits chirality with two stereocenters at positions 1 and 4 of the cyclopentene ring:
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Absolute configuration: (1R,4S).
This stereochemistry is critical for its interaction with biological targets.
Biological Activity
The compound's structure suggests potential for interaction with nucleic acid synthesis pathways due to its pyrimidine moiety. Such compounds are often explored for:
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Antiviral activity: Pyrimidine derivatives are known to inhibit viral enzymes.
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Anticancer properties: They may interfere with DNA replication in rapidly dividing cells.
Relation to Abacavir
This compound has structural similarities to Abacavir, a nucleoside reverse transcriptase inhibitor used in HIV treatment. It is sometimes referred to as an Abacavir-related compound (e.g., in PubChem CID 11459511) .
Solubility
The hydroxymethyl group increases hydrophilicity, making it moderately soluble in polar solvents like water or ethanol.
Stability
The compound is stable under standard conditions but may degrade under extreme pH or temperature due to its labile amino groups.
Spectroscopic Analysis
Spectroscopic techniques such as NMR and IR are used to confirm the structure:
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NMR: Proton signals from the cyclopentene ring and hydroxymethyl group.
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IR: Characteristic peaks for -OH (hydroxyl) and -NH (amino groups).
Computational Studies
Molecular docking studies suggest strong binding affinity to enzymes involved in nucleotide metabolism.
Comparative Data Table
Property | ((1R,4S)-Compound) | Abacavir |
---|---|---|
Molecular Formula | C10H14ClN5O | C14H18N6O |
Molecular Weight | 255.70 g/mol | 286.33 g/mol |
Key Functional Groups | Hydroxymethyl, Amino, Chloropyrimidine | Cyclopropylamine, Purine |
Therapeutic Potential | Antiviral (hypothetical), Anticancer (exploratory) | HIV treatment |
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